1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride
Description
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride (CAS: 937025-28-0) is a maleimide derivative functionalized with an aminooxyhexyl linker and a hydrochloride counterion. Its molecular formula is C₁₀H₁₆N₂O₃·HCl, with a molecular weight of 248.71 g/mol . The compound is characterized by:
- 1H NMR (400 MHz, Methanol-d₄): δ 6.82 (s, 2H), 4.04 (t, J = 6.4 Hz, 2H), 3.52 (t, J = 7.1 Hz, 2H), and signals for hexyl chain protons .
- Mass spectrometry: Calculated m/z 212 for C₁₀H₁₆N₂O₃; observed m/z 213 [M + H]⁺ .
It is widely used in radiopharmaceutical synthesis as a prosthetic group for fluorine-18 labeling, enabling conjugation with biomolecules (e.g., peptides, antibodies) via oxime ligation . The hexyl spacer optimizes reaction kinetics and stability in radiolabeling workflows, achieving >95% purity and 50 ± 9% radiochemical yield when synthesized via the Sep-Pak method .
Properties
Molecular Formula |
C10H17ClN2O3 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-(6-aminooxyhexyl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C10H16N2O3.ClH/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H |
InChI Key |
XVFUFIBSMKZNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCON.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of Carbamic Acid Derivatives with Hydrogen Chloride
The most widely cited method involves treating N-[[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]oxy]carbamic acid with hydrogen chloride in a biphasic solvent system (water/ethyl acetate) at 20°C for 1 hour. This one-step process achieves an 87% yield by protonating the aminooxy intermediate to form the hydrochloride salt.
Reaction Conditions
| Parameter | Value |
|---|---|
| Precursor | Carbamic acid derivative |
| Solvent | Water, ethyl acetate |
| Temperature | 20°C |
| Reaction Time | 1 hour |
| Yield | 87% |
The product is isolated via rotary evaporation and purified by recrystallization from ethanol.
Maleimide-Aminooxyhexyl Conjugation
Nucleophilic Substitution with 6-Aminooxyhexylamine
A two-step approach involves synthesizing 1-(6-aminooxyhexyl)-1H-pyrrole-2,5-dione followed by HCl salt formation:
- Maleimide Activation : React maleic anhydride with 6-aminooxyhexylamine in dichloromethane at 0°C.
- Cyclization : Treat the intermediate with acetic anhydride to form the maleimide core.
- Salt Formation : Add concentrated HCl to precipitate the hydrochloride salt.
Key Data
Radiofluorination-Compatible Synthesis
Preparation for Prosthetic Group Applications
For radiopharmaceuticals, the compound is conjugated with [18F]fluoronicotinaldehyde:
- Radiofluorination : React 6-(N,N,N-trimethylamino)nicotinaldehyde triflate with [18F]fluoride on a PS-HCO3 cartridge.
- Oxime Formation : Conjugate [18F]fluoronicotinaldehyde with 1-(6-aminooxyhexyl)-1H-pyrrole-2,5-dione at 80°C for 5 minutes.
Optimized Parameters
| Step | Conditions | Yield |
|---|---|---|
| Radiofluorination | PS-HCO3, RT, 1 minute | 85% RCC |
| Conjugation | 80°C, 5 minutes | 44% RCY |
This method reduces synthesis time from 90 to 30 minutes compared to traditional approaches.
Comparative Analysis of Methods
Purification and Characterization
- Chromatography : Silica gel flash chromatography (CH2Cl2/MeOH) removes unreacted precursors.
- Recrystallization : Ethanol/water mixtures yield white crystalline solids.
- Analytical Data :
Troubleshooting and Optimization
Chemical Reactions Analysis
Types of Reactions
1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The pyrrole ring can undergo reduction reactions to form dihydropyrrole derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Research
- Anti-inflammatory Activity : Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential utility in treating inflammatory diseases .
- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, making it a candidate for developing new antibiotics .
- Cancer Research : Recent studies have explored the therapeutic potential of this compound in cancer models. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .
Materials Science
The unique structural features of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride make it useful in developing functional polymers or coatings. Its ability to interact with various biomolecules suggests potential applications in creating bioactive materials or drug delivery systems .
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione | Hexyl chain with aminooxy group | Significant anti-inflammatory and antimicrobial activity |
| Pyrrole-2,5-dione derivatives | Varying substitutions on the pyrrole ring | Diverse pharmacological properties |
| Aminooxyacetic acid | Aminooxy functional group | Potential neuroprotective effects |
The presence of the aminooxy group enhances its reactivity towards carbonyl compounds, distinguishing it from other derivatives.
Case Studies
Recent studies have explored the therapeutic potential of this compound across various models:
- In vitro Studies : Demonstrated inhibition of cancer cell line proliferation and induction of apoptosis.
- Animal Models : Treatment with this compound led to reduced inflammation markers in conditions such as arthritis and colitis .
These findings underscore the compound's potential as a lead candidate for drug development targeting inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of 1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride involves the reactivity of the aminooxy group. This group can form stable oxime linkages with carbonyl-containing compounds, making it useful for bioconjugation and labeling applications. The pyrrole ring can interact with various molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from related maleimide derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Insights
Linker Length and Reactivity: The hexyl spacer in the target compound provides optimal flexibility and reaction efficiency for oxime ligation in radiochemistry compared to shorter analogs like 1-(4-aminobutyl)-pyrrole-2,5-dione . Ethyl and pentyl analogs (e.g., 2-Maleimidoethylamine·HCl) exhibit faster reaction kinetics but may compromise stability in vivo due to steric constraints .
Functional Group Specificity: The aminooxy group enables selective conjugation with aldehydes (e.g., fluoronicotinaldehyde) under mild conditions (80°C, 5 minutes), critical for preserving biomolecule integrity . In contrast, U-73122 contains a bulky estra-trienyl group, making it unsuitable for conjugation but effective as a phospholipase C inhibitor (IC₅₀: 1–5 µM) in platelets and neutrophils .
Biological Activity: U-73343, a pyrrolidinedione analog of U-73122, lacks inhibitory activity, underscoring the necessity of the pyrrole-2,5-dione core for PLC binding .
Synthetic Efficiency :
- The Sep-Pak method for synthesizing the target compound reduces synthesis time from 60–90 minutes to 30 minutes compared to traditional methods, achieving 80% radiochemical conversion .
Biological Activity
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride, a derivative of pyrrole-2,5-dione, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
- Chemical Formula : C₁₀H₁₆N₂O₃·xHCl
- CAS Number : 937025-28-0
- Appearance : White solid
- Purity : > 95% .
Synthesis
The compound is synthesized through a multi-step process involving the reaction of specific precursors. The general synthetic route includes the treatment of 3,4-dichloro-1H-pyrrole-2,5-diones with appropriate amines under controlled conditions to yield various derivatives, including the target compound .
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity. For instance, compounds similar to 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione have shown efficacy against various cancer cell lines. A study demonstrated that certain pyrrole derivatives inhibited the growth of colon cancer cell lines (HCT-116 and SW-620) with a GI50 in the range of . The mechanism of action is thought to involve interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2.
Anti-inflammatory Activity
The compound's anti-inflammatory properties were evaluated through its effects on cytokine production. In vitro studies using human peripheral blood mononuclear cells (PBMCs) indicated that these derivatives significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α), suggesting a potential therapeutic role in inflammatory diseases .
Toxicity Profile
Toxicity assessments revealed that at lower concentrations (10 µg/mL), the compound did not induce significant apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), slight toxicity was observed, indicating a need for careful dosage considerations in therapeutic applications .
Case Studies
| Study | Findings |
|---|---|
| Dubinina et al. (2007) | Identified antitumor activity against colon cancer cell lines with specific derivatives showing GI50 values around . |
| Kuznietsova et al. (2013) | Demonstrated in vivo antitumor effects using chemically induced colon cancer models. |
| Garmanchuk et al. (2016) | Showed antioxidant properties alongside low toxicity profiles for certain derivatives. |
Q & A
Q. How can researchers model the compound’s pharmacokinetics using in silico tools?
- Methodological Answer : Apply PBPK modeling (e.g., GastroPlus®) to predict absorption/distribution based on logP, pKa, and solubility data. Use molecular docking (AutoDock Vina) to simulate interactions with phospholipase active sites. Validate predictions with in vivo microdialysis or SPECT imaging in rodent models .
Data Analysis and Contradiction Resolution
Q. Q. How should researchers address discrepancies in reported IC values across studies?
- Methodological Answer : Standardize assay conditions (e.g., substrate concentration, enzyme source) using reference compounds. Perform meta-analysis with hierarchical Bayesian models to account for inter-lab variability. Validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric assays) .
Q. What statistical frameworks are optimal for analyzing dose-response data in phospholipase inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
